molecular formula C18H22NOP B5859427 Piperidine, 1-[(diphenylphosphinyl)methyl]- CAS No. 95038-61-2

Piperidine, 1-[(diphenylphosphinyl)methyl]-

Cat. No.: B5859427
CAS No.: 95038-61-2
M. Wt: 299.3 g/mol
InChI Key: WXKQUNNYYSMKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-[(diphenylphosphinyl)methyl]-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. The compound Piperidine, 1-[(diphenylphosphinyl)methyl]- is characterized by the presence of a diphenylphosphinyl group attached to the piperidine ring via a methyl bridge. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Properties

IUPAC Name

1-(diphenylphosphorylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NOP/c20-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-19-14-8-3-9-15-19/h1-2,4-7,10-13H,3,8-9,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKQUNNYYSMKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358122
Record name Piperidine, 1-[(diphenylphosphinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95038-61-2
Record name Piperidine, 1-[(diphenylphosphinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[(diphenylphosphinyl)methyl]- typically involves the reaction of piperidine with diphenylphosphine oxide in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the diphenylphosphine oxide, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydride (NaH) and potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of Piperidine, 1-[(diphenylphosphinyl)methyl]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and additives may also be employed to increase the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-[(diphenylphosphinyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphinyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA, acetic acid, room temperature to reflux.

    Reduction: LiAlH₄, NaBH₄, THF or ether, room temperature to reflux.

    Substitution: Halides, alkoxides, aprotic solvents, elevated temperatures.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Piperidine, 1-[(diphenylphosphinyl)methyl]- is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, the compound is used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it valuable in the investigation of metalloproteins and metalloenzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel drugs targeting specific biological pathways. Its structural features enable it to interact with various biological targets, making it a promising candidate for drug development.

Industry: In the industrial sector, Piperidine, 1-[(diphenylphosphinyl)methyl]- is used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes. Its ability to enhance reaction rates and selectivity makes it a valuable additive in industrial chemistry.

Mechanism of Action

The mechanism of action of Piperidine, 1-[(diphenylphosphinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylphosphinyl group can form strong coordination bonds with metal ions, facilitating the formation of stable complexes. These complexes can modulate the activity of metalloenzymes, leading to changes in biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify the structure and function of biological molecules, thereby exerting its effects.

Comparison with Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine with one nitrogen atom.

    Pyridine: A six-membered heterocyclic aromatic compound with one nitrogen atom.

    Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.

    Diphenylphosphine oxide: A compound with a diphenylphosphinyl group but lacking the piperidine ring.

Comparison: Piperidine, 1-[(diphenylphosphinyl)methyl]- is unique due to the presence of both the piperidine ring and the diphenylphosphinyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity. Compared to piperidine, the compound exhibits greater versatility in chemical reactions due to the presence of the diphenylphosphinyl group. In contrast to pyridine and piperazine, the compound’s non-aromatic nature and single nitrogen atom provide different reactivity patterns and biological interactions. The presence of the diphenylphosphinyl group distinguishes it from simple piperidine derivatives, offering unique opportunities for chemical modification and functionalization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.